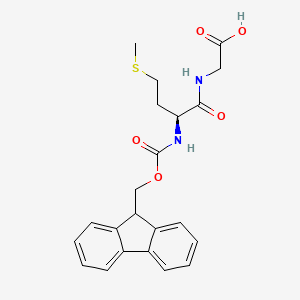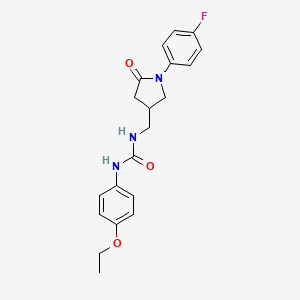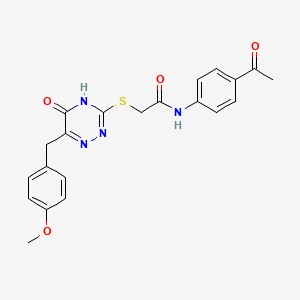
Fmoc-Met-Gly-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Met-Gly-OH: is a compound used in peptide synthesis, specifically in solid-phase peptide synthesis (SPPS). It consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a methionine-glycine dipeptide. The Fmoc group is a base-labile protecting group commonly used to protect the amino group of amino acids during peptide synthesis. The methionine-glycine dipeptide is a sequence of two amino acids, methionine and glycine, linked by a peptide bond.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-Met-Gly-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides .
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the structure-function relationships of peptides and proteins .
Medicine: this compound is utilized in the development of peptide-based therapeutics and diagnostics. It is used to synthesize peptide drugs, peptide vaccines, and diagnostic peptides .
Industry: In the pharmaceutical and biotechnology industries, this compound is used in the large-scale production of peptides for therapeutic and diagnostic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Met-Gly-OH typically involves the following steps:
Fmoc Protection of Methionine: Methionine is reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or pyridine to form Fmoc-Met-OH.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions:
Coupling Reactions: The free amine form of the dipeptide can be further coupled with other amino acids or peptides using coupling reagents like DIC/HOBt.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Oxidation: Dithiothreitol (DTT) or N-mercaptoacetamide.
Coupling: N,N’-diisopropylcarbodiimide (DIC) or DIC/HOBt in DMF.
Major Products Formed:
Deprotection: Free amine form of methionine-glycine dipeptide.
Oxidation: Methionine sulfoxide.
Coupling: Extended peptide chains.
Wirkmechanismus
The mechanism of action of Fmoc-Met-Gly-OH involves its role as a protected dipeptide in peptide synthesis. The Fmoc group protects the amino group of methionine during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine form of the dipeptide can participate in further coupling reactions to form longer peptide chains .
Vergleich Mit ähnlichen Verbindungen
Fmoc-Gly-Gly-OH: A dipeptide consisting of glycine-glycine with an Fmoc protecting group.
Fmoc-Met-OH: Methionine with an Fmoc protecting group.
Fmoc-Gly-OH: Glycine with an Fmoc protecting group.
Uniqueness: Fmoc-Met-Gly-OH is unique due to the presence of methionine, which contains a sulfur atom, making it susceptible to oxidation and providing unique chemical properties. The combination of methionine and glycine in the dipeptide sequence offers specific structural and functional characteristics that are valuable in peptide synthesis .
Eigenschaften
IUPAC Name |
2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-30-11-10-19(21(27)23-12-20(25)26)24-22(28)29-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-13H2,1H3,(H,23,27)(H,24,28)(H,25,26)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZQIQAXTFVIOD-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide](/img/structure/B2436770.png)
![N-butyl-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2436772.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/new.no-structure.jpg)
![4-[1-[3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl]triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2436774.png)


![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-chloro-4-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B2436777.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2436778.png)
![2-[2-(4-ethylphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2436779.png)
![4-Amino-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2436780.png)
![N-{[3-bromo-2-(2-methanesulfonylethoxy)phenyl]methyl}-N-methylprop-2-enamide](/img/structure/B2436781.png)
![2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2436786.png)
